Ethyl [dimethyl(phenyl)silyl]acetate
Overview
Description
Acetic acid,2-(dimethylphenylsilyl)-, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is synthesized from acetic acid and 2-(dimethylphenylsilyl) ethanol, resulting in a compound with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-(dimethylphenylsilyl)-, ethyl ester typically involves the esterification of acetic acid with 2-(dimethylphenylsilyl) ethanol. This reaction is catalyzed by an acid, commonly concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as:
CH3COOH+C6H5Si(CH3)2CH2OH→CH3COOCH2Si(CH3)2C6H5+H2O
Industrial Production Methods
Industrial production of esters, including acetic acid,2-(dimethylphenylsilyl)-, ethyl ester, often employs similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid,2-(dimethylphenylsilyl)-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield acetic acid and 2-(dimethylphenylsilyl) ethanol.
Reduction: Reduction of the ester using lithium aluminum hydride results in the formation of the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and 2-(dimethylphenylsilyl) ethanol.
Reduction: 2-(dimethylphenylsilyl) ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid,2-(dimethylphenylsilyl)-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid,2-(dimethylphenylsilyl)-, ethyl ester involves its interaction with nucleophiles and electrophiles. In hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water or hydroxide ions, resulting in the formation of acetic acid and 2-(dimethylphenylsilyl) ethanol . In reduction reactions, the ester is reduced to the corresponding alcohol by the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar hydrolysis and reduction reactions but lacks the dimethylphenylsilyl group.
Methyl butanoate: Another ester with similar properties but different alkyl and acyl groups.
Isopropyl butyrate: An ester with a branched alkyl group, used in similar applications.
Uniqueness
Acetic acid,2-(dimethylphenylsilyl)-, ethyl ester is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct chemical properties and reactivity compared to simpler esters. This group enhances the compound’s stability and makes it suitable for specialized applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
ethyl 2-[dimethyl(phenyl)silyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2Si/c1-4-14-12(13)10-15(2,3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWBZEHWILFFEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[Si](C)(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2Si | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930491 | |
Record name | Ethyl [dimethyl(phenyl)silyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13950-56-6 | |
Record name | NSC108054 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl [dimethyl(phenyl)silyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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